![molecular formula C9H10N2O3 B181037 N-(2-Methyl-5-nitrophenyl)acetamide CAS No. 2879-79-0](/img/structure/B181037.png)
N-(2-Methyl-5-nitrophenyl)acetamide
Overview
Description
N-(2-Methyl-5-nitrophenyl)acetamide is an organic compound with the molecular formula C9H10N2O3. It is a yellow crystalline solid with strong thermal stability. This compound is known for its limited solubility in water but is soluble in non-polar organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-nitrophenyl)acetamide typically involves the reaction of 2-methyl-5-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-Methyl-5-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
N-(2-Methyl-5-nitrophenyl)acetamide has been studied for its antimicrobial properties. Research indicates that compounds with similar nitro groups exhibit significant activity against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
In vitro studies have shown that this compound effectively inhibits the growth of multi-drug resistant strains, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound's anticancer activity has been evaluated against several cancer cell lines. Preliminary results suggest selective cytotoxicity, particularly towards colon cancer cells.
Cell Line | IC50 (µM) | % Viability Reduction |
---|---|---|
A549 (Lung Cancer) | 30 | 45% |
Caco-2 (Colon Cancer) | 25 | 55% |
These findings indicate that this compound may disrupt cancer cell proliferation through pathways involving enzyme inhibition and reactive oxygen species (ROS) generation.
Chromatographic Analysis
This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The method employs a reverse phase column with a mobile phase consisting of acetonitrile and water. This technique is scalable for preparative separation and suitable for pharmacokinetic studies.
- HPLC Conditions :
- Column Type : Newcrom R1 HPLC column
- Mobile Phase : Acetonitrile (MeCN), water, phosphoric acid (for Mass-Spec applications, replace with formic acid)
This analytical approach allows researchers to isolate impurities and assess the compound's stability in biological systems.
Protein Binding Studies
Research has demonstrated the importance of studying protein-ligand interactions involving this compound derivatives. Investigations into their binding affinity to receptors, such as GABA receptors, are critical for understanding their mechanism of action in neurological contexts.
In Vitro Antimicrobial Efficacy Study
A study assessing the efficacy of this compound against Staphylococcus aureus revealed significant reductions in bacterial load at varying concentrations. This highlights its potential as a novel therapeutic agent against resistant strains.
Anticancer Research on Colon Cancer
In another study focusing on Caco-2 cells, treatment with this compound resulted in marked decreases in cell viability compared to controls. This suggests that the compound could serve as an adjunct therapy for colorectal cancer, warranting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-nitrophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The nitro group may play a role in its antimicrobial activity by generating reactive nitrogen species that can damage microbial cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyl-4-nitrophenyl)acetamide
- N-(2-Methyl-3-nitrophenyl)acetamide
- N-(2-Methyl-6-nitrophenyl)acetamide
Uniqueness
N-(2-Methyl-5-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity.
Biological Activity
N-(2-Methyl-5-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a nitrophenyl moiety that contributes to its reactivity and biological activity. The presence of the nitro group allows for various chemical interactions, which may enhance its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been investigated for its effectiveness against various microbial strains. The nitro group is believed to generate reactive nitrogen species that can damage microbial cells, leading to growth inhibition.
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | |
C. albicans | 64 µg/mL |
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects . In vitro studies suggest that it can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory conditions.
The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets involved in microbial metabolism and inflammation pathways. The nitro group may play a crucial role in these interactions by participating in redox reactions that affect cellular processes.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively reduced bacterial counts in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in swelling and pain indicators, suggesting its potential utility in inflammatory diseases.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound is hazardous if ingested or if it comes into contact with skin. It is classified as acutely toxic, necessitating careful handling during laboratory use.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-3-4-8(11(13)14)5-9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHUULKGTGEHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182974 | |
Record name | N-(2-Methyl-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-79-0 | |
Record name | N-(2-Methyl-5-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2879-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methyl-5-nitrophenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylamino-4-nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Methyl-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-methyl-5-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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